2-Chloro-4-(4-méthoxyphényl)pyrimidine

Vue d'ensemble

Description

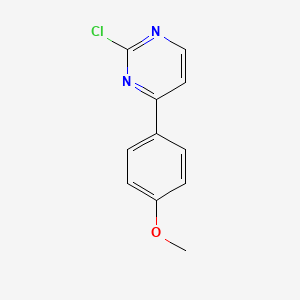

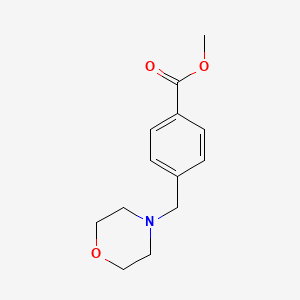

2-Chloro-4-(4-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.7 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine involves the reaction of 2,4-dichloropyrimidine with 4-methoxyphenylboronic acid . The reaction is carried out in the presence of a palladium catalyst and sodium carbonate . The yield of the reaction varies, with reported yields ranging from 80% to 97% .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(4-methoxyphenyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Applications De Recherche Scientifique

Agents neuroprotecteurs et anti-inflammatoires du système nerveux

La pyrimidine et ses dérivés, y compris la 2-Chloro-4-(4-méthoxyphényl)pyrimidine, ont été étudiés pour leurs activités neuroprotectrices et anti-inflammatoires du système nerveux . Une série de nouveaux composés à base de triazole-pyrimidine ont été conçus, synthétisés et caractérisés. Les résultats moléculaires ont révélé que ces composés hybrides possèdent des propriétés neuroprotectrices et anti-inflammatoires prometteuses . Ils ont montré des propriétés anti-inflammatoires du système nerveux significatives grâce à l'inhibition de la production d'oxyde nitrique (NO) et de facteur de nécrose tumorale-α (TNF-α) dans les cellules microgliales humaines stimulées par le LPS .

Applications antivirales

La pyrimidine et ses dérivés ont été prouvés pour avoir une activité antivirale . Cela fait de la this compound un candidat potentiel pour le développement de médicaments antiviraux.

Applications anticancéreuses

La pyrimidine et ses dérivés ont également été prouvés pour avoir une activité anticancéreuse . Par conséquent, la this compound pourrait potentiellement être utilisée dans le développement de médicaments anticancéreux.

Applications antioxydantes

La pyrimidine et ses dérivés ont été prouvés pour avoir une activité antioxydante . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de médicaments antioxydants.

Applications antimicrobiennes

La pyrimidine et ses dérivés ont été prouvés pour avoir une activité antimicrobienne . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de médicaments antimicrobiens.

Applications anti-inflammatoires

Des développements de recherche sur les synthèses, les activités anti-inflammatoires et les relations structure-activité des pyrimidines ont été rapportés . Les effets anti-inflammatoires des pyrimidines sont attribués à leur réponse inhibitrice par rapport à l'expression et aux activités de certains médiateurs inflammatoires vitaux . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de médicaments anti-inflammatoires.

Safety and Hazards

2-Chloro-4-(4-methoxyphenyl)pyrimidine may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

It’s worth noting that pyrimidines and their derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines and their derivatives have been known to affect various biochemical pathways related to inflammation .

Result of Action

Pyrimidine derivatives have been shown to exhibit a range of pharmacological effects .

Analyse Biochimique

Biochemical Properties

2-Chloro-4-(4-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are crucial as they can modulate the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, 2-Chloro-4-(4-methoxyphenyl)pyrimidine has been found to bind to specific protein targets, influencing their activity and stability .

Cellular Effects

The effects of 2-Chloro-4-(4-methoxyphenyl)pyrimidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been demonstrated to modulate the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting this pathway, 2-Chloro-4-(4-methoxyphenyl)pyrimidine can reduce the expression of pro-inflammatory genes and cytokines. Furthermore, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-4-(4-methoxyphenyl)pyrimidine involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, it has been shown to bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, 2-Chloro-4-(4-methoxyphenyl)pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of various genes, ultimately influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(4-methoxyphenyl)pyrimidine have been studied over different time periods. This compound has been found to exhibit stability under various experimental conditions, with minimal degradation observed over time . Long-term studies have shown that 2-Chloro-4-(4-methoxyphenyl)pyrimidine can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression . These findings suggest that this compound can maintain its biochemical activity over extended periods, making it a valuable tool for research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(4-methoxyphenyl)pyrimidine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit inflammatory responses and modulate metabolic pathways without causing significant toxicity . At higher doses, 2-Chloro-4-(4-methoxyphenyl)pyrimidine has been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Chloro-4-(4-methoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-Chloro-4-(4-methoxyphenyl)pyrimidine can further interact with other metabolic enzymes, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of 2-Chloro-4-(4-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 2-Chloro-4-(4-methoxyphenyl)pyrimidine can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of 2-Chloro-4-(4-methoxyphenyl)pyrimidine plays a critical role in its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . In the nucleus, 2-Chloro-4-(4-methoxyphenyl)pyrimidine can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, it can influence metabolic processes and energy production . These findings highlight the importance of subcellular localization in determining the biochemical effects of this compound.

Propriétés

IUPAC Name |

2-chloro-4-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZERORVMIAWOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456939 | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75634-04-7 | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

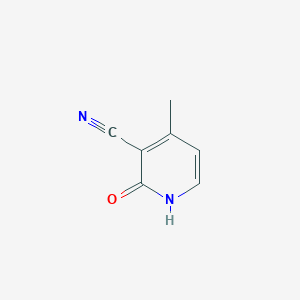

![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)